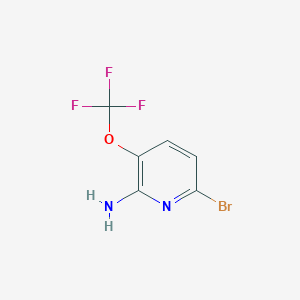

6-Bromo-3-(trifluoromethoxy)pyridin-2-amine

Description

6-Bromo-3-(trifluoromethoxy)pyridin-2-amine (CAS: 1341870-70-9) is a halogenated pyridine derivative featuring a bromine atom at position 6, a trifluoromethoxy group (-OCF₃) at position 3, and an amine (-NH₂) at position 2 . The trifluoromethoxy substituent is strongly electron-withdrawing due to the inductive effects of fluorine atoms, which significantly alters the electronic properties of the pyridine ring. This compound is synthesized through advanced functionalization strategies, such as nucleophilic substitution or radical bromination, and is typically available at 98% purity for research applications . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for designing inhibitors or ligands targeting bacterial virulence factors or enzyme active sites .

Properties

IUPAC Name |

6-bromo-3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-2-1-3(5(11)12-4)13-6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTWPESSVVACOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting with the appropriate pyridine derivative. One common method is the halogenation of pyridine derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often resulting in the formation of oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.

Reduction Products: Amines and other reduced forms.

Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules and heterocycles. Its unique functional groups allow for various chemical transformations, including substitution and coupling reactions.

2. Biology:

- Bioactive Molecules Development: It is utilized in the development of bioactive molecules, particularly as a probe in biochemical assays. The trifluoromethoxy group enhances its ability to penetrate biological membranes, allowing it to modulate enzyme and receptor activities effectively .

- Antiviral Activity: The compound has been investigated for its potential as an inhibitor of hepatitis C virus (HCV) NS3 protease, showcasing its relevance in antiviral drug development .

3. Medicine:

- Pharmaceutical Intermediate: It is explored as a precursor in the synthesis of pharmaceutical agents targeting neurological and inflammatory diseases. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .

- Neurodegenerative Diseases Treatment: Compounds similar to 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine have been shown to possess properties that may be beneficial in treating conditions like Alzheimer's disease through inhibition of histone deacetylases (HDACs) .

4. Industry:

- Agrochemicals Production: The compound is also used in the production of agrochemicals, where its unique chemical properties contribute to developing specialty chemicals with specific functionalities.

Case Study 1: Antiviral Development

Research has indicated that this compound can be utilized in synthesizing inhibitors targeting HCV NS3 protease. This application demonstrates its potential role in developing antiviral therapies.

Case Study 2: Neurodegenerative Disease Research

Studies focusing on compounds with similar structures have shown promise in treating neurodegenerative diseases by acting as HDAC inhibitors. These findings suggest that this compound may also exhibit such therapeutic potential .

Mechanism of Action

The mechanism by which 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Antibacterial Activity

Pyridin-2-amine derivatives are frequently explored for antibacterial properties. In contrast, 6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) exhibits weaker activity due to its smaller substituent and reduced hydrophobic interactions .

Biological Activity

6-Bromo-3-(trifluoromethoxy)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethoxy group is known to enhance the biological properties of various organic compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto the pyridine ring through electrophilic aromatic substitution or nucleophilic aromatic substitution methods. Various synthetic routes have been explored to optimize yield and purity, including the use of trifluoromethylating agents.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy substitutions exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted pathogen. The presence of the trifluoromethoxy group is crucial for enhancing activity against this pathogen while maintaining low toxicity towards host cells .

2. Anticancer Potential

There is growing evidence that pyridine derivatives, including those with trifluoromethoxy groups, exhibit anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and inhibition of specific kinases .

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the pyridine ring significantly influence biological activity. For example:

- Trifluoromethoxy Group : This electron-withdrawing group enhances lipophilicity and metabolic stability.

- Bromine Substitution : The presence of bromine at position 6 has been associated with increased potency against certain bacterial strains.

A summary of SAR findings is presented in Table 1.

| Compound | Substituent Position | Biological Activity | IC50/EC50 (μM) |

|---|---|---|---|

| A | 4-Trifluoromethoxy | Antimicrobial | 5.0 |

| B | 6-Bromo | Anticancer | 10.0 |

| C | 3-Methyl | Anti-inflammatory | 0.04 |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antichlamydial Activity : A series of sulfonylpyridines were tested against C. trachomatis, revealing that trifluoromethyl groups significantly contributed to their selective activity against this pathogen without affecting mammalian cells .

- Anticancer Research : Studies involving pyridine derivatives showed promising results in inhibiting tumor growth in various cancer models, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine scaffolds. For bromination, direct electrophilic substitution at the 6-position is achieved using NBS (N-bromosuccinimide) under controlled conditions. The trifluoromethoxy group (-OCF₃) is introduced via cross-coupling reactions, such as Ullmann-type couplings with trifluoromethyl copper intermediates or nucleophilic displacement of a leaving group (e.g., chlorine) using trifluoromethoxide salts. Final amination at the 2-position may employ Buchwald-Hartwig amination with palladium catalysts .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions via coupling patterns and chemical shifts (e.g., downfield shifts for Br and -OCF₃ groups).

- X-ray crystallography : Resolve absolute configuration and bond angles, particularly for regioselectivity validation (e.g., distinguishing between 3- and 4-substitution) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy (±5 ppm).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile brominated byproducts.

- Storage : Keep under inert atmosphere (Ar/N₂) at -20°C to prevent decomposition. Refer to GHS hazard codes for acute toxicity (H301/H311) and environmental hazards (H410) .

Advanced Research Questions

Q. How can researchers address low yields in the amination step of this compound synthesis?

- Methodological Answer : Optimize catalyst systems:

- Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher turnover in Buchwald-Hartwig reactions.

- Screen bases (e.g., Cs₂CO₃ vs. KOtBu) to minimize side reactions.

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What strategies resolve regioselectivity conflicts during bromination or trifluoromethoxy substitution?

- Methodological Answer :

- Computational modeling : Employ DFT calculations to predict electrophilic aromatic substitution preferences (e.g., meta vs. para directing effects of -OCF₃).

- Directed ortho-metalation : Use directing groups (e.g., -NHBoc) to control bromination sites .

Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Triangulation : Cross-validate with IR (to confirm functional groups) and LC-MS (for purity).

- Dynamic NMR : Assess rotational barriers of -OCF₃ groups that may cause signal splitting.

- Crystallographic refinement : Re-examine X-ray data with higher resolution (R factor <0.05) to resolve ambiguities .

Q. What solvent systems optimize solubility for reactions involving this compound?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF enhance solubility due to the compound’s moderate LogP (~2.1).

- Co-solvents : Add 10% THF to toluene for Suzuki-Miyaura couplings to balance solubility and reactivity .

Data-Driven Analysis

Q. Table 1: Impact of Substituents on Key Properties

| Substituent (Position) | Effect on Reactivity | Biological Activity | Stability |

|---|---|---|---|

| -Br (6) | Increases electrophilicity | May enhance binding to halogen-binding pockets | Moderate (light-sensitive) |

| -OCF₃ (3) | Electron-withdrawing, enhances metabolic stability | Improves lipophilicity (LogP +0.5) | High (resistant to hydrolysis) |

| -NH₂ (2) | Nucleophilic site for derivatization | Potential for hydrogen bonding | Low (prone to oxidation) |

Source: Comparative analysis of analogs in fluorinated pyridine derivatives .

Conflict Resolution in Experimental Design

Q. How to reconcile discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response curves : Standardize assay conditions (e.g., cell lines, incubation time).

- Metabolic stability testing : Use liver microsomes to assess if -OCF₃ degradation varies between studies.

- SAR (Structure-Activity Relationship) : Compare with analogs (e.g., 6-chloro or 6-iodo derivatives) to isolate substituent effects .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

- Methodological Answer :

- Heteronuclear NMR (¹⁹F) : Track trifluoromethoxy group stability under reaction conditions.

- GC-MS : Identify volatile byproducts (e.g., Br₂ or CF₃OH).

- Kinetic isotope effects : Use deuterated reagents to probe reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.